N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide
Description
N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a morpholine ring, a triazole ring, and a benzamide moiety, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-13(20-8-10-23-11-9-20)12-17-16(22)14-4-2-3-5-15(14)21-7-6-18-19-21/h2-7,13H,8-12H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASDMTSPRWHWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1N2C=CN=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the morpholine derivative and the triazole derivative, followed by their coupling with a benzamide precursor.
- Step 1: Synthesis of Morpholine Derivative:
- React morpholine with an appropriate alkyl halide (e.g., 2-chloropropane) under basic conditions to form the N-(2-morpholin-4-ylpropyl) intermediate.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), temperature (e.g., reflux).
- Step 2: Synthesis of Triazole Derivative:
- Perform a cycloaddition reaction between an azide and an alkyne to form the triazole ring.
- Reaction conditions: Solvent (e.g., water or ethanol), catalyst (e.g., copper sulfate), temperature (e.g., room temperature).
- Step 3: Coupling Reaction:
- Couple the N-(2-morpholin-4-ylpropyl) intermediate with the triazole derivative in the presence of a coupling agent (e.g., EDCI) to form this compound.
- Reaction conditions: Solvent (e.g., dichloromethane), coupling agent (e.g., EDCI), temperature (e.g., room temperature).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions: N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products: Oxidized derivatives of the morpholine or triazole rings.
- Reduction:
- Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
- Major products: Reduced derivatives of the benzamide moiety.
- Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halides, amines, or alcohols.
- Major products: Substituted derivatives of the benzamide or triazole rings.
Scientific Research Applications
N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research, including:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Used in drug discovery and development.
- Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
- Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes.
- Receptors: It may bind to and modulate the activity of certain receptors.
- Pathways:
- Signal Transduction: The compound may influence cellular signaling pathways.
- Gene Expression: It may affect the expression of specific genes.
Comparison with Similar Compounds
N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
- N-(2-morpholin-4-ylpropyl)-2-(imidazol-1-yl)benzamide:
- Similar structure but with an imidazole ring instead of a triazole ring.
- Different biological activities and chemical properties.
- N-(2-piperidin-4-ylpropyl)-2-(triazol-1-yl)benzamide:
- Similar structure but with a piperidine ring instead of a morpholine ring.
- Different pharmacological profiles and applications.
- N-(2-morpholin-4-ylpropyl)-2-(triazol-1-yl)phenylacetamide:
- Similar structure but with a phenylacetamide moiety instead of a benzamide moiety.
- Different chemical reactivity and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
